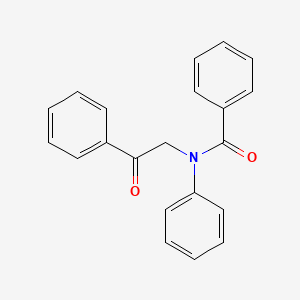

N-phenacyl-N-phenylbenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-phenacyl-N-phenylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17NO2/c23-20(17-10-4-1-5-11-17)16-22(19-14-8-3-9-15-19)21(24)18-12-6-2-7-13-18/h1-15H,16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFLSHHXMMVEKMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CN(C2=CC=CC=C2)C(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00341026 | |

| Record name | Benzamide, N-(2-oxo-2-phenylethyl)-N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00341026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54901-99-4 | |

| Record name | Benzamide, N-(2-oxo-2-phenylethyl)-N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00341026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of N Phenacyl N Phenylbenzamide

Direct Synthesis Approaches to N-Phenacyl-N-Phenylbenzamide

Direct synthetic routes to this compound primarily involve the formation of the N-phenacyl bond through nucleophilic substitution reactions. These methods offer a straightforward approach to the target molecule from readily available precursors.

Nucleophilic Acylation and Condensation Reactions

The most direct and conventional method for the synthesis of this compound is the nucleophilic substitution reaction between N-phenylbenzamide and a phenacyl halide, such as phenacyl bromide (2-bromo-1-phenylethan-1-one). wikipedia.org In this reaction, the nitrogen atom of the N-phenylbenzamide acts as a nucleophile, attacking the electrophilic carbon of the phenacyl halide and displacing the halide to form the desired N-C bond. This type of alkylation is a common strategy for the N-functionalization of amides. nih.gov

The reaction is typically carried out in the presence of a base to deprotonate the amide nitrogen, thereby increasing its nucleophilicity. Common bases used for this purpose include sodium hydride (NaH), potassium carbonate (K₂CO₃), or a mild base like sodium bicarbonate (NaHCO₃) to avoid potential cleavage of the amide bond. nih.gov The choice of solvent is also critical and is often a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724) (MeCN) to facilitate the reaction.

A general representation of this reaction is as follows:

Reaction Scheme: Synthesis of this compound

| Reactant 1 | Reactant 2 | Reagents | Product |

| N-Phenylbenzamide | Phenacyl Bromide | Base (e.g., NaH, K₂CO₃), Solvent (e.g., DMF) | This compound |

Metal-Catalyzed Coupling Strategies and Reductive Aminocarbonylation

While direct N-alkylation is common, metal-catalyzed cross-coupling reactions represent a powerful alternative for the formation of C-N bonds. However, the direct synthesis of this compound via these methods is less commonly reported. Palladium-catalyzed reductive aminocarbonylation of aryl halides with nitroarenes has been developed for the synthesis of N-phenylbenzamide derivatives. thieme-connect.com This method involves the in-situ generation of an amine from a nitroarene, which then participates in a carbonylation reaction with an aryl halide.

Theoretically, a modification of this approach could be envisioned where a phenacyl-substituted amine or a related precursor is used. However, the more direct application of metal-catalyzed methods for this specific compound would likely involve the coupling of a pre-formed N-phenacyl amine with a benzoyl electrophile or vice versa.

Novel Reagent-Based Syntheses (e.g., using 1,3-diphenylthiourea)

Novel reagents can offer alternative pathways to N-phenylbenzamides. One such method involves the reaction of substituted benzoyl chlorides with 1,3-diphenylthiourea in the presence of a base like triethylamine. researchgate.net This reaction proceeds through a proposed imino alcohol-amide tautomerism and a rearrangement intermediate to yield N-phenylbenzamides. researchgate.net

To adapt this method for the synthesis of this compound, one would need to start with an appropriately substituted benzoyl chloride and a phenacyl-containing thiourea (B124793) derivative, or explore a subsequent N-phenacylation of the resulting N-phenylbenzamide. The direct one-pot synthesis of this compound using this reagent would require further investigation.

Precursor Chemistry and Functionalization Reactions Leading to this compound Analogues

The synthesis of analogues of this compound often involves the derivatization of precursor molecules, such as benzamides and phenacyl halides, or the use of multicomponent reactions to build molecular complexity in a single step.

Derivatization of Benzamides and Phenacyl Halides

The derivatization of benzamides is a versatile approach to generate a library of this compound analogues. Starting with a range of substituted N-phenylbenzamides, N-phenacylation can be achieved using various substituted phenacyl halides. For instance, reacting a substituted N-phenylbenzamide with a phenacyl bromide bearing different functional groups on the phenyl ring would lead to a diverse set of analogues. researchgate.net

Conversely, one can start with a variety of substituted benzoyl chlorides and react them with aniline (B41778) to produce a series of N-phenylbenzamides, which can then be phenacylated. google.com The reaction of o-nitroaniline with p-nitrobenzoyl chloride, for example, yields N-(2'-nitrophenyl)-4-nitrobenzamide, which can be further modified. google.com

The following table summarizes the synthesis of N-phenylbenzamide precursors:

Table: Synthesis of Substituted N-Phenylbenzamide Precursors

| Amine | Acylating Agent | Product |

| o-Nitroaniline | p-Nitrobenzoyl chloride | N-(2'-Nitrophenyl)-4-nitrobenzamide |

| Aniline | Benzoyl chloride | N-Phenylbenzamide |

These precursors can then undergo N-alkylation with a suitable phenacyl halide to yield the desired analogues.

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) offer an efficient strategy for the synthesis of complex molecules in a single step by combining three or more reactants. Transition-metal-free MCRs involving arynes, isocyanides, and water have been reported to furnish benzamide (B126) derivatives in good yields. organic-chemistry.orgnih.govacs.org This approach could be adapted to synthesize this compound analogues by using appropriately functionalized starting materials.

For example, a multicomponent reaction could potentially be designed where a phenacyl-containing isocyanide is reacted with an aryne and water to generate the N-phenacylbenzamide core. The versatility of MCRs allows for the introduction of various substituents on the aromatic rings, providing a rapid route to a library of analogues.

Mechanistic Investigations of Synthetic Transformations

The formation of this compound is a process governed by fundamental principles of organic chemistry. Mechanistic investigations into its synthesis provide critical insights for optimizing reaction yields and controlling product selectivity. These studies focus on the transient species formed during the reaction, potential structural rearrangements, stereochemical outcomes, and the energetic factors that dictate the reaction's pace and final composition.

Exploration of Reaction Intermediates and Rearrangement Pathways

The synthesis of this compound typically involves the N-alkylation of N-phenylbenzamide with a phenacyl halide. The generally accepted mechanism proceeds through the formation of key reaction intermediates. The initial step is the deprotonation of the amide nitrogen by a base, creating a nucleophilic amidate anion. This anion then attacks the electrophilic carbon of the phenacyl halide in a bimolecular nucleophilic substitution (SN2) reaction to yield the final product.

A significant consideration in the alkylation of amides is the competition between N-alkylation and O-alkylation, as the amide anion is an ambident nucleophile. cdnsciencepub.com O-alkylation would lead to the formation of an imino ether (or imidate), an isomer of the desired product. cdnsciencepub.comwiley-vch.de However, N-alkylation is generally favored, leading to the more stable amide product. cdnsciencepub.com While specific rearrangement pathways like the Chapman rearrangement are known in related systems, they are not commonly reported for this direct N-phenacylation.

Some synthetic methods for related N-phenylbenzamides have proposed the involvement of rearrangement intermediates. For instance, a synthesis route using 1,3-diphenylthiourea suggests a mechanism involving imino alcohol-amide tautomerism and a rearrangement step to form the N-phenylbenzamide structure. researchgate.net The reaction of N-phenylbenzamides with thionyl chloride to form N-phenylbenzimidoyl chlorides, which are then converted to other products, highlights the formation of reactive intermediates that can be trapped. mdpi.comresearchgate.net These studies underscore the importance of identifying transient species to understand the reaction course fully.

Stereochemical Considerations in Synthesis

The synthesis of this compound from N-phenylbenzamide and a phenacyl halide does not inherently create a new stereocenter, as the methylene (B1212753) carbon of the phenacyl group is prochiral. Therefore, without the use of chiral reagents or catalysts, the product will be achiral.

Achieving stereoselectivity in such a synthesis would require an asymmetric approach. This could involve several strategies, although specific examples for this compound are not widely documented. General principles of asymmetric synthesis would apply, such as:

Use of a Chiral Auxiliary: Attaching a chiral auxiliary to the N-phenylbenzamide starting material could direct the incoming phenacyl group to one face of the molecule, followed by removal of the auxiliary.

Chiral Phase-Transfer Catalysis: In reactions involving an anionic intermediate, a chiral phase-transfer catalyst could be employed to create a chiral ion pair, influencing the stereochemical outcome of the alkylation.

Chiral Metal Catalysis: Transition metal catalysts with chiral ligands can coordinate to the amide and influence the trajectory of the alkylating agent.

While direct N-alkylation of amides can present challenges for stereocontrol, related reactions like the arylation of amides bearing a chiral center have been shown to proceed without loss of enantiomeric excess under certain conditions, highlighting the potential for stereoretention. escholarship.org

Kinetic and Thermodynamic Aspects of Formation

The outcome of the N-phenacylation of N-phenylbenzamide is dictated by the interplay between reaction kinetics (the rate at which products are formed) and thermodynamics (the relative stability of the products). pressbooks.pub

Kinetic vs. Thermodynamic Control

Kinetic Control: This regime favors the product that is formed fastest. In amide alkylation, O-alkylation is sometimes faster due to the higher electronegativity of the oxygen atom. However, this product is generally less stable. cdnsciencepub.comlibretexts.org Conditions that favor kinetic control typically involve irreversible reactions, such as using a very strong base at low temperatures. libretexts.org

Thermodynamic Control: This regime favors the most stable product. The N-alkylated product, this compound, is thermodynamically more stable than the corresponding O-alkylated imino ether. cdnsciencepub.compressbooks.pub This stability arises from the strong carbonyl (C=O) bond in the amide compared to the imino (C=N) bond of the alternative product. Reactions under thermodynamic control are reversible, often facilitated by higher temperatures and longer reaction times, allowing the initial products to equilibrate to the most stable form. pressbooks.pub

Systematic studies on related formanilide (B94145) salts have shown that with alkali metal salts, N-alkylation is the exclusive outcome, suggesting it is the thermodynamically favored path. cdnsciencepub.com In contrast, using silver salts can favor O-alkylation, indicating a shift in the reaction mechanism and control. cdnsciencepub.com

The following table summarizes key factors that influence the kinetic and thermodynamic profile of the reaction:

| Factor | Influence on Reaction |

|---|---|

| Base | A strong, non-nucleophilic base is crucial for deprotonating the amide, generating the reactive nucleophile. The reaction rate is dependent on the concentration of this anion. nih.gov |

| Solvent | Polar aprotic solvents (e.g., DMF, DMSO) are often used as they can accelerate SN2 reactions by solvating the cation of the base without strongly solvating the anion, thus increasing its nucleophilicity. cdnsciencepub.com |

| Temperature | Higher temperatures increase the overall reaction rate. nih.gov They also favor thermodynamic control, ensuring the formation of the more stable N-alkylated product by allowing any kinetically favored O-alkylated product to revert and equilibrate. pressbooks.pub |

| Leaving Group | The rate of the SN2 reaction is highly dependent on the quality of the leaving group on the phenacyl electrophile. Better leaving groups (e.g., I⁻ > Br⁻ > Cl⁻) lead to faster reaction rates. wiley-vch.de |

A kinetic analysis of a related cobalt-catalyzed N-alkylation of benzamide with benzyl (B1604629) alcohol showed that the reaction rate slows as it approaches completion, indicating a dependence on reactant concentrations. nih.gov Such studies, often involving monitoring reactant and product concentrations over time, are essential for understanding the rate-determining step and optimizing reaction conditions for efficiency. nih.govchemrxiv.org

Advanced Spectroscopic Characterization and Structural Elucidation of N Phenacyl N Phenylbenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of N-phenacyl-N-phenylbenzamide, offering precise insights into the hydrogen and carbon environments within the molecule.

Proton (¹H) NMR Analysis of Chemical Shifts and Coupling Constants

In the ¹H NMR spectrum of this compound, the methylene (B1212753) protons (CH₂) are diastereotopic and consequently appear as a pair of doublets, a characteristic feature also observed in similar compounds. This splitting pattern arises from the coupling with each other. The aromatic protons of the three distinct phenyl rings resonate in the expected downfield region of the spectrum. The complex overlapping signals in the aromatic region are typically resolved through advanced 2D NMR techniques.

Interactive Data Table: ¹H NMR Chemical Shifts for this compound

| Protons | Chemical Shift (δ, ppm) |

| CH₂ | 5.35 |

| Aromatic H | 7.08-8.03 |

Carbon-13 (¹³C) NMR for Carbon Framework Elucidation

The ¹³C NMR spectrum provides a detailed map of the carbon framework of this compound. The spectrum displays distinct signals for the carbonyl carbons of the benzoyl and phenacyl groups, the methylene carbon, and the carbons of the three phenyl rings. The chemical shifts of the carbonyl carbons are indicative of their different electronic environments.

Interactive Data Table: ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Chemical Shift (δ, ppm) |

| CH₂ | 56.4 |

| Aromatic C | 127.6-138.8 |

| C=O (Benzoyl) | 170.9 |

| C=O (Phenacyl) | 193.3 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, HETCOR) for Connectivity and Spatial Relationships

Two-dimensional NMR techniques are indispensable for unambiguously assigning the proton and carbon signals and for establishing the connectivity within the this compound molecule.

COSY (Correlation Spectroscopy): COSY experiments establish the coupling relationships between protons, helping to trace the connectivity within the individual phenyl rings.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of the methylene carbon to its attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying long-range (2-3 bond) correlations between protons and carbons. For instance, correlations are observed from the methylene protons to the carbonyl carbon of the phenacyl group and to carbons of the adjacent phenyl ring.

HETCOR (Heteronuclear Correlation): Similar to HSQC, HETCOR provides correlations between directly bonded heteronuclei, primarily ¹H and ¹³C, further confirming the carbon-hydrogen framework.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy probes the vibrational modes of the functional groups within this compound. The IR spectrum is characterized by strong absorption bands corresponding to the stretching vibrations of the two carbonyl groups. The distinct frequencies of these bands reflect the different electronic environments of the amide and ketone carbonyls. The spectrum also shows characteristic bands for C-H stretching in the aromatic and methylene groups, as well as C-N stretching and aromatic C=C bending vibrations.

Interactive Data Table: Key IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) |

| C=O (Amide) | ~1685 |

| C=O (Ketone) | ~1700 |

| Aromatic C-H | ~3062 |

| Aliphatic C-H | ~2925 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to analyze its fragmentation pattern upon ionization. The mass spectrum typically shows a prominent molecular ion peak (M⁺) corresponding to the intact molecule, confirming its molecular formula. The fragmentation pattern provides valuable structural information, with characteristic fragments arising from the cleavage of the amide bond and other labile bonds within the molecule. Common fragments include the benzoyl cation and the phenacyl cation.

Chiroptical Spectroscopy (if applicable for chiral derivatives)

Chiroptical spectroscopy, particularly circular dichroism (CD), is a powerful technique for studying chiral molecules. This compound itself is achiral. However, if a chiral center is introduced into the molecule, for example by using a chiral building block in the synthesis, the resulting enantiomers would be distinguishable by CD spectroscopy.

For instance, if a chiral amino acid were used to construct a derivative, the resulting chiral α-amido ketone would be expected to exhibit a CD spectrum. The sign and magnitude of the Cotton effects in the CD spectrum would be characteristic of the absolute configuration of the chiral center(s). Theoretical calculations, such as time-dependent density functional theory (TD-DFT), can be used to predict the CD spectra of the enantiomers and aid in the assignment of the absolute configuration by comparing the calculated and experimental spectra. acs.orgnih.gov

The study of such chiral derivatives would be valuable for understanding the relationship between molecular structure and chiroptical properties in this class of compounds and could be relevant for applications in asymmetric catalysis or as chiral probes.

Computational and Theoretical Chemistry Studies of N Phenacyl N Phenylbenzamide

Electronic Structure and Bonding Analysis

Electronic structure analysis is fundamental to understanding the intrinsic properties of a molecule. For N-phenacyl-N-phenylbenzamide, computational methods like Density Functional Theory (DFT) and Frontier Molecular Orbital (FMO) Theory are employed to map its electron distribution, orbital energies, and reactive sites.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT calculations can accurately predict the ground-state properties of this compound, such as its optimal molecular geometry, bond lengths, bond angles, and the distribution of electronic charge.

In studies of related N-substituted benzanilide (B160483) derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p), have been employed to determine stable conformations and their relative energies. researchgate.net These calculations reveal the precise spatial arrangement of the atoms and the electronic effects of the substituents. For the N-phenylbenzamide core, the amide linkage and the orientation of the phenyl rings are of particular interest. The planarity of the amide bond, along with the dihedral angles defining the rotation of the N-phenyl and benzoyl rings, are key parameters determined by DFT. researchgate.net

DFT can also be used to calculate vibrational frequencies, which can be compared with experimental infrared (IR) spectroscopy data to validate the computed structure. Furthermore, the calculation of electrostatic potential maps illustrates the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For instance, in related amides, the carbonyl oxygen is consistently shown to be a site of high negative charge, making it a key center for electrophilic attack and hydrogen bonding. researchgate.net

Table 1: Representative DFT-Calculated Geometrical Parameters for an N-Substituted Benzanilide Core (Note: Data is illustrative, based on typical values for related structures.)

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| C=O Bond Length | Length of the carbonyl double bond. | ~1.23 Å |

| C-N Bond Length | Length of the amide C-N bond. | ~1.38 Å |

| N-C(Phenyl) Bond Length | Bond between the amide nitrogen and the N-phenyl ring. | ~1.43 Å |

| O=C-N Angle | Bond angle of the amide group. | ~122° |

| Ar-CO-N-Ar Dihedral | Torsion angle defining the cis/trans nature of the amide. | ~180° (trans) or ~0° (cis) |

Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. doubtnut.com The energy and spatial distribution of these orbitals are critical for predicting a molecule's chemical behavior.

The HOMO represents the ability to donate an electron and is associated with nucleophilic character. For N-phenylbenzamide derivatives, the HOMO is typically delocalized over the N-phenyl ring, as the nitrogen's lone pair donates electron density into this ring, making its ortho and para positions susceptible to electrophilic attack. doubtnut.com The LUMO, conversely, represents the ability to accept an electron and is associated with electrophilic character. In these molecules, the LUMO is often centered on the benzoyl moiety, specifically the carbonyl group, which acts as an electron-withdrawing group. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. Computational studies on related benzamides analyze this gap to predict their reactivity in various chemical transformations. researchgate.net

Table 2: Conceptual FMO Properties and Reactivity Implications for this compound

| Orbital/Property | Predicted Location/Value | Implication for Reactivity |

|---|---|---|

| HOMO | Delocalized on the N-phenyl ring and amide nitrogen. | Site of oxidation and electrophilic attack (ortho/para positions). |

| LUMO | Concentrated on the benzoyl and phenacyl carbonyl groups. | Site of reduction and nucleophilic attack. |

| HOMO-LUMO Gap | Relatively large. | Indicates high kinetic stability. |

| Chemical Hardness | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |

| Electrophilicity Index | Describes the ability to accept electrons. | Predicts behavior in polar reactions. |

Conformational Analysis and Molecular Dynamics Simulations

While electronic structure calculations describe a static molecule, conformational analysis and molecular dynamics simulations explore its flexibility, stable forms, and behavior over time, providing a more complete picture of its properties in a realistic environment.

This compound possesses significant conformational flexibility due to rotation around several single bonds. The most critical of these are the rotations defining the amide bond conformation (cis vs. trans) and the orientation of the aromatic rings. Studies on N-substituted benzanilides show that the presence of a substituent on the amide nitrogen, such as a phenacyl group, has a profound effect on the conformational preference. researchgate.net

While unsubstituted N-phenylbenzamide exists almost exclusively in the trans conformation, N-alkylated benzanilides like N-methylbenzanilide predominantly adopt a folded, cis-amide conformation. researchgate.netjst.go.jp This preference is due to steric interactions that destabilize the trans form. Computational studies have quantified the energy barriers for rotation around the key bonds. For example, the rotation around the Ar–N bond in N-alkylated benzanilides has a high energy barrier, suggesting that interconversion between certain conformers is slow at room temperature. acs.org This can lead to the existence of stable rotational isomers (atropisomers). acs.orgnih.gov The lowest energy conformation for this compound would likely be a cis-amide form where the three aromatic rings are oriented to minimize steric hindrance.

Table 3: Estimated Rotational Energy Barriers in N-Substituted Benzanilides (Note: Data is illustrative, based on findings for related N-alkylated systems.) acs.org

| Rotational Bond | Description | Estimated Energy Barrier (kcal/mol) |

|---|---|---|

| Ar–C(O) | Rotation of the benzoyl group. | < 10 |

| Ar–N (trans-amide) | Rotation of the N-phenyl group (trans isomer). | ~12-15 |

| Ar–N (cis-amide) | Rotation of the N-phenyl group (cis isomer). | > 16 |

| C(O)–N | Cis-trans isomerization of the amide bond. | ~15-20 |

Molecular dynamics (MD) simulations are used to study the time-dependent behavior of a molecule, providing insights into its structural fluctuations and interactions with its environment, such as solvent molecules or a biological receptor. innovareacademics.inresearchgate.net In numerous studies, MD simulations have been applied to N-phenylbenzamide derivatives to assess their stability when bound to protein targets, such as kinases. nih.govelsevierpure.com

These simulations typically run for nanoseconds to microseconds, tracking the positions and velocities of all atoms in the system. Analysis of the simulation trajectory can reveal the stability of a particular conformation or a protein-ligand complex. Key parameters analyzed include the Root Mean Square Deviation (RMSD), which measures the average deviation of atomic positions from a reference structure, and the Root Mean Square Fluctuation (RMSF), which highlights the flexibility of different parts of the molecule. innovareacademics.ininnovareacademics.in For N-phenylbenzamide derivatives bound to a protein, low RMSD values (e.g., 1-3 Å) over the simulation time indicate the formation of a stable complex. innovareacademics.inresearchgate.net MD simulations also identify and quantify the crucial intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. innovareacademics.in

Table 4: Typical Output from a Molecular Dynamics Simulation of a Benzanilide-Protein Complex (Note: Data is illustrative, based on published studies on related derivatives.) innovareacademics.inresearchgate.netinnovareacademics.in

| Parameter | Description | Typical Finding/Value |

|---|---|---|

| RMSD (Ligand) | Measures the stability of the ligand's binding pose. | Stable if fluctuations are < 3 Å. |

| RMSF (Protein) | Identifies flexible regions of the protein upon ligand binding. | Peaks indicate flexible loops. |

| Hydrogen Bonds | Number and duration of H-bonds between ligand and protein. | Key interactions with residues like Arg, Asp, Ser identified. innovareacademics.in |

| Binding Free Energy (MM/GBSA) | Calculates the free energy of binding. | Values like -87.20 kcal/mol indicate strong binding. researchgate.net |

Reaction Mechanism Modeling and Transition State Characterization

Computational chemistry is an invaluable tool for elucidating the detailed pathways of chemical reactions. By modeling the potential energy surface of a reaction, researchers can identify intermediates, characterize the high-energy transition states that connect them, and calculate the activation energies that govern the reaction rate.

For reactions involving N-phenylbenzamide, such as its formation or subsequent functionalization, DFT calculations can map out the entire reaction coordinate. For example, the mechanism of N-phenylbenzamide synthesis from a palladium sulfinate complex and phenyl isocyanate was investigated using DFT. publish.csiro.au The calculations compared the Gibbs free energy of different proposed pathways, including insertion, desulfination, and reductive elimination, to determine the most favorable route. publish.csiro.au

Similarly, the mechanism of electrophilic substitution on the N-phenylbenzamide scaffold can be modeled. doubtnut.com Calculations can determine the relative energies of the transition states for attack at the ortho versus the para position of the N-phenyl ring, explaining the observed regioselectivity of the reaction. Characterizing the geometry of a transition state provides a snapshot of the bond-breaking and bond-forming processes, offering a level of detail that is often inaccessible through experimental means alone.

Table 5: Illustrative DFT Data for a Modeled Reaction Pathway (Note: Data is conceptual, based on a modeled palladium-mediated reaction forming an amide.) publish.csiro.au

| Species | Description | Relative Gibbs Energy (ΔG, kcal/mol) |

|---|---|---|

| Reactants | Initial separated reactants. | 0.0 (Reference) |

| Intermediate 1 | Initial complex formation. | -5.2 |

| Transition State 1 | Energy barrier to the first step. | +15.8 |

| Intermediate 2 | A stable species along the pathway. | -12.1 |

| Transition State 2 | Rate-determining step of the reaction. | +25.4 |

| Products | Final separated products. | -21.7 |

Catalytic Cycles and Energy Barriers

Computational chemistry is instrumental in elucidating the mechanisms of catalytic reactions involving this compound and its derivatives. Density Functional Theory (DFT) calculations allow for the characterization of reactive intermediates and transition states, which are often too transient to be observed experimentally. scispace.com This provides a detailed map of the reaction pathway, including the energy barriers associated with each step.

Studies on related compounds, such as the reduction of phenacyl bromides using photoredox catalysis, illustrate how these calculations work. acs.org Theoretical models can map out the single-electron reduction of the phenacyl moiety and the subsequent fragmentation, providing energy barriers for each step and confirming the proposed catalytic cycle. acs.org Similarly, for ruthenium-catalyzed coupling reactions, DFT studies have revealed stepwise mechanisms, such as a researchgate.netmdpi.com-carbon migration via a Ru(IV)-alkyl species, and have helped to establish the rate law by identifying the highest energy barrier in the process. marquette.edu

Solvent Effects on Reaction Pathways

The choice of solvent can dramatically influence the rate, yield, and even the mechanism of a chemical reaction. Computational methods, particularly DFT combined with solvation models, are used to predict and explain these effects. chemrxiv.orgrsc.org These models can be implicit, treating the solvent as a continuous medium with a specific dielectric constant, or explicit, where individual solvent molecules are included in the calculation. chemrxiv.orgrsc.org The inclusion of solvent effects is crucial for accurately predicting reaction outcomes in solution. rsc.org

Theoretical studies on various reactions show that solvent polarity can significantly alter activation energies. fud.edu.ng For nucleophilic substitution reactions, increasing solvent polarity can raise the activation energy for an SN2 mechanism while lowering it for an SN1 pathway. fud.edu.ng This is because polar solvents can stabilize charged intermediates or transition states differently than the reactants. For this compound, the polarity of the solvent would be expected to influence reactions at its carbonyl or amide groups by stabilizing or destabilizing charged transition states.

In some cases, reaction yields have been observed to be highly dependent on the solvent. For example, in the N-functionalization of certain heterocycles, yields were found to be 70% in chloroform, 48% in 1,2-dichloroethane, and 0% in the more polar acetonitrile (B52724). mdpi.com DFT calculations incorporating a solvation model based on density (SMD) can reproduce these trends by calculating the free energy profiles in different solvents, showing how the solvent environment alters the energy barriers and thermodynamic feasibility of the reaction. mdpi.comfud.edu.ng

Molecular Interaction Studies and Ligand Binding Predictions (focused on chemical interactions)

The N-phenylbenzamide scaffold is a common feature in many biologically active molecules. nih.gov Computational techniques are vital for understanding how these molecules interact with biological targets like proteins and for guiding the design of new therapeutic agents.

Computational Docking for Intermolecular Recognition

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target receptor, such as a protein or DNA. nih.gov For derivatives of this compound, docking studies provide crucial insights into their potential as therapeutic agents.

In one study, novel N-phenylbenzamide-acridine derivatives were designed as potential anticancer agents. nih.gov Molecular docking simulations suggested that these compounds could bind effectively to DNA topoisomerase I and II, which are key enzymes in DNA replication. The docking results showed specific interactions between the ligand and amino acid residues in the enzyme's binding pocket, providing a rationale for the compounds' observed biological activity. nih.gov Other research has explored N-phenylbenzamide derivatives as inhibitors for various protein kinases, where docking is used to evaluate binding scores and guide the design of structures with improved affinity. scirp.org

Computational analyses of indolizine (B1195054) derivatives, which can be structurally related, have shown that hydrophobic interactions are primarily responsible for their inhibitory activity against the COX-2 enzyme. mdpi.com Similarly, docking studies involving N-heterocyclic chitosan (B1678972) derivatives containing phenacyl moieties have been used to investigate their interactions with serum albumin. univ-ovidius.ro These studies highlight the power of computational docking to identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that govern molecular recognition. mdpi.com

Prediction of Chemical Reactivity and Selectivity

Global and Local Reactivity Descriptors

Global reactivity descriptors provide information about the stability and reactivity of the molecule as a whole. researchgate.net These are calculated from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Key global descriptors include:

HOMO-LUMO Energy Gap (Egap): A larger gap indicates higher kinetic stability and lower chemical reactivity. mdpi.com

Chemical Hardness (η): This is a measure of the molecule's resistance to changes in its electron distribution. Harder molecules have a larger energy gap. mdpi.com

Chemical Potential (μ): This describes the tendency of electrons to escape from the system. researchgate.net

Electrophilicity Index (ω): This quantifies the ability of a molecule to accept electrons, indicating its strength as an electrophile. researchgate.net

Local reactivity descriptors, on the other hand, pinpoint the most reactive sites within a molecule. mdpi.com The most common local descriptors are the Fukui functions (ƒ+, ƒ-, ƒ0), which indicate the change in electron density at a specific atom upon the addition, removal, or rearrangement of an electron. frontiersin.org

ƒ+(r): Indicates the susceptibility of a site to a nucleophilic attack (where the molecule acts as an electrophile).

ƒ-(r): Indicates the susceptibility of a site to an electrophilic attack (where the molecule acts as a nucleophile). mdpi.com

For this compound, these calculations would likely identify the carbonyl carbons as primary sites for nucleophilic attack and the oxygen and nitrogen atoms as potential sites for electrophilic attack, guiding synthetic modifications.

Regio- and Chemoselectivity Predictions

Computational and theoretical chemistry studies focusing specifically on the regio- and chemoselectivity of this compound are not extensively available in the public research domain. However, insights can be drawn from computational analyses of structurally related molecules, particularly those containing N-phenylbenzamide or phenacyl moieties. These studies, often employing Density Functional Theory (DFT), provide a framework for predicting the reactive behavior of this compound.

Theoretical investigations into reactions involving similar amide structures, such as N-methyl-N-phenylbenzamide, have been conducted to understand C-H activation processes catalyzed by transition metals like ruthenium. scispace.com These studies calculate the energy barriers for different potential reaction pathways, thereby predicting the most likely outcome. For instance, the activation of a C-H bond at a specific position is deemed more favorable if the calculated activation energy for that pathway is lower than for alternative pathways.

In the context of this compound, several reactive sites could potentially be involved in a chemical transformation, leading to questions of both regioselectivity (which position on a molecule reacts) and chemoselectivity (which functional group reacts). Key reactive sites include the aromatic rings of the benzamide (B126) and phenacyl groups, the methylene (B1212753) bridge, and the carbonyl groups.

Table 1: Potential Reactive Sites in this compound for Theoretical Analysis

| Site Number | Description | Potential Reactions |

| 1 | Phenyl ring of the benzoyl group | Electrophilic/Nucleophilic Aromatic Substitution, C-H Activation |

| 2 | Phenyl ring attached to the nitrogen | Electrophilic/Nucleophilic Aromatic Substitution, C-H Activation |

| 3 | Phenyl ring of the phenacyl group | Electrophilic/Nucleophilic Aromatic Substitution, C-H Activation |

| 4 | Methylene (-CH2-) group | Enolate formation, Oxidation, C-H Activation |

| 5 | Amide carbonyl group | Nucleophilic Acyl Substitution, Reduction |

| 6 | Ketone carbonyl group | Nucleophilic Addition, Reduction |

Computational models would typically predict selectivity by calculating the activation energies for reactions at each of these sites. The site with the lowest activation energy barrier for a given reaction would be the predicted point of reactivity. For example, in a rhodium-catalyzed C-H activation reaction, DFT studies on N-phenoxyacetamides have been used to understand the divergent reactivity and mechanistic pathways, which could be analogous to the behavior of this compound. scispace.com

Furthermore, the electronic properties of the molecule, such as the distribution of electron density and the energies of frontier molecular orbitals (HOMO and LUMO), are critical in predicting selectivity.

Table 2: Hypothetical Frontier Molecular Orbital Analysis for Selectivity Prediction

| Property | Influences | Predicted Selectivity in this compound |

| Highest Occupied Molecular Orbital (HOMO) | Site of electrophilic attack | The location of the HOMO would indicate the most likely site for reaction with an electrophile. This could be one of the aromatic rings or the nitrogen atom, depending on the overall electronic structure. |

| Lowest Unoccupied Molecular Orbital (LUMO) | Site of nucleophilic attack | The distribution of the LUMO would predict the most susceptible site for a nucleophilic attack, likely one of the carbonyl carbons. |

| Calculated Atomic Charges | Electrostatic interactions | Atoms with a significant negative charge would be prone to electrophilic attack, while those with a positive charge would be targets for nucleophiles. DFT calculations can provide these charge distributions. |

While direct computational studies on the regio- and chemoselectivity of this compound are scarce, the principles derived from theoretical studies of similar compounds provide a strong basis for prediction. Such computational approaches are invaluable for understanding complex organic reactions and guiding the synthesis of new molecules. scispace.com

Reactivity and Chemical Transformations of N Phenacyl N Phenylbenzamide

Reactions at the Amide Nitrogen

The nitrogen atom of the amide group in N-phenacyl-N-phenylbenzamide can participate in several types of reactions, including alkylation, acylation, and additions.

Alkylation and Acylation Reactions

The amide nitrogen can undergo alkylation, which involves the introduction of an alkyl group. To achieve N-alkylation and form tertiary amides, the amide is typically first converted to its conjugate base by a strong base like sodium hydride before reacting with an alkylating agent. teras.ng For instance, the alkylation of the amine groups of related N-phenylbenzamide derivatives has been accomplished through nucleophilic substitution using a mild base such as sodium bicarbonate to avoid cleaving the amide bond. nih.gov When an excess of an alkylating agent like iodomethane (B122720) is used, dialkylation products can also be formed. nih.gov

Acylation reactions, the introduction of an acyl group, can also occur at the amide nitrogen. For example, N-acylphenacyl anthranilates can be prepared by the acylation of phenacyl anthranilate with acyl chlorides or acetic anhydride, catalyzed by p-toluenesulfonic acid. clockss.org

Electrophilic and Nucleophilic Additions

The amide group influences the electronic properties of the entire molecule. The nitrogen's lone pair of electrons is in resonance with the carbonyl group, which affects the reactivity of the attached phenyl rings. stackexchange.com During electrophilic substitution reactions like nitration, the -NH-CO- group directs incoming electrophiles. The phenyl ring attached to the nitrogen is more activated towards electrophilic attack than the phenyl ring attached to the carbonyl group. stackexchange.com Consequently, electrophiles preferentially attack the para position of the N-phenyl ring due to less steric hindrance compared to the ortho positions. stackexchange.com

Nucleophilic addition can also occur, for example, in the context of intramolecular cyclizations. semanticscholar.org

Reactions at the Phenacyl Moiety

The phenacyl portion of the molecule contains a reactive carbonyl group and an active methylene (B1212753) group, both of which are sites for various chemical transformations.

Carbonyl Reactivity (e.g., nucleophilic addition, reduction)

The carbonyl group (C=O) is a primary site for nucleophilic addition reactions. masterorganicchemistry.com This reaction involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. masterorganicchemistry.com The reactivity of the carbonyl group is influenced by adjacent groups; electron-withdrawing groups increase its reactivity, while electron-donating and sterically bulky groups decrease it. masterorganicchemistry.com

A notable reaction is the reduction of the carbonyl group. For instance, the phenacyl group can be reduced to an acetophenone. Visible light photoredox catalysis, using a catalyst like Ru(bpy)₃²⁺ and a stoichiometric reductant, can achieve this transformation. acs.org The reaction proceeds through the single-electron reduction of the phenacyl bromide precursor, which then fragments to form an α-carbonyl radical that is further reduced to the final product. acs.org

Alpha-Halogenation and Subsequent Transformations

The methylene group alpha (α) to the carbonyl group is activated and can undergo halogenation. Bromination, for example, can be achieved using various brominating agents. sci-hub.se The resulting α-haloketones, such as phenacyl bromides, are versatile intermediates in organic synthesis. acs.orgsemanticscholar.orgcore.ac.uk

These α-halo derivatives can then participate in a variety of subsequent reactions. For example, they are key reactants in the synthesis of various heterocyclic compounds. In one instance, the reaction of phenacyl bromide with N,N'-diarylselenoureas leads to the formation of N,3-diaryl-4-phenyl-1,3-selenazol-2(3H)-imines through the formation of an Se-(benzoylmethyl)isoselenourea intermediate followed by cyclocondensation. core.ac.uk Similarly, phenacyl halides react with arylisoselenocyanates and hydrazine (B178648) hydrate (B1144303) in a three-component reaction to form 1,3,4-selenadiazines. nih.govresearchgate.net

Condensation Reactions Involving the Active Methylene

The active methylene group of the phenacyl moiety is acidic and can be deprotonated to form a carbanion (enolate). This enolate is a potent nucleophile and can participate in various condensation reactions, which are crucial for forming new carbon-carbon bonds. msu.edu

One of the most significant reactions is the Knoevenagel condensation, where the active methylene compound reacts with an aldehyde or ketone. derpharmachemica.com Although specific examples involving this compound are not detailed in the provided search results, the general principle applies. The reaction is often catalyzed by a base and involves the formation of a new double bond. derpharmachemica.com

Another important reaction is the Claisen-Schmidt condensation, which is a type of aldol (B89426) condensation between a ketone and an aryl aldehyde. This reaction leads to the formation of α,β-unsaturated derivatives. msu.edu Furthermore, the active methylene group can react with various cyclic ketones and enamines in Friedländer-type reactions to synthesize a variety of fused heterocyclic systems. researchgate.net

Reactions at the Benzamide (B126) Phenyl Rings

The complex structure of this compound features two distinct phenyl rings associated with the benzamide core: the N-phenyl ring derived from aniline (B41778) and the benzoyl-phenyl ring derived from benzoic acid. These rings exhibit different reactivities toward electrophilic attack due to the electronic influence of the adjacent amide functional group.

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for benzene (B151609) and its derivatives. libretexts.orgmasterorganicchemistry.comuomustansiriyah.edu.iq The reactivity and regioselectivity of this reaction on this compound are dictated by the directing effects of the substituents on each aromatic ring.

The amide group (-NH-C=O-) has a dual electronic nature. The nitrogen atom's lone pair can be donated into the N-phenyl ring, acting as an activating, ortho-, para-directing group. doubtnut.com Conversely, the carbonyl group is electron-withdrawing, which deactivates the benzoyl-phenyl ring toward electrophilic attack.

Detailed analysis of the reaction of N-phenylbenzamide with bromine (Br₂) in the presence of an iron catalyst (Fe) shows that substitution occurs preferentially on the activated N-phenyl ring. doubtnut.com The major product formed is para-bromo-N-phenylbenzamide, demonstrating the strong directing effect of the amino group, which overrides the deactivating effect of the attached carbonyl. doubtnut.com

For this compound, a similar outcome is expected. The N-phenyl ring is activated, while the benzoyl-phenyl ring is deactivated. Therefore, electrophilic substitution reactions such as halogenation, nitration, and sulfonation are predicted to occur predominantly at the para-position of the N-phenyl ring.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution

| Reaction | Reagents | Predicted Major Product |

|---|---|---|

| Bromination | Br₂, FeBr₃ | N-(4-bromophenyl)-N-phenacylbenzamide |

| Nitration | HNO₃, H₂SO₄ | N-(4-nitrophenyl)-N-phenacylbenzamide |

This table is based on established principles of electrophilic aromatic substitution and reactivity data from analogous compounds like N-phenylbenzamide. uomustansiriyah.edu.iqdoubtnut.com

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. rsc.org While direct cross-coupling on the unsubstituted phenyl rings of this compound is not a standard approach, derivatives of this compound, particularly halogenated ones, are excellent substrates for such transformations.

For instance, an N-(halophenyl)-N-phenacylbenzamide, synthesized via electrophilic halogenation as described above, could undergo various palladium, nickel, or copper-catalyzed cross-coupling reactions. These include:

Suzuki Coupling: Reaction with boronic acids to form new C-C bonds.

Heck Coupling: Reaction with alkenes.

Buchwald-Hartwig Amination: Reaction with amines to form new C-N bonds.

Chan-Lam Coupling: A copper-catalyzed method for forming C-N bonds, often using boronic acids. researchgate.net

Research has demonstrated the efficacy of copper-catalyzed Chan-Lam coupling for N-arylation, for example, in the reaction of 2-amino-N-phenylbenzamide with phenylboronic acid using a specialized copper catalyst. researchgate.net This highlights the utility of metal catalysis in modifying the amide's N-aryl substituent. Such strategies allow for the synthesis of a diverse library of N-phenylbenzamide derivatives by building complexity upon a pre-functionalized scaffold. nih.gov

Cyclization and Rearrangement Reactions

The structure of this compound, containing a ketone, an amide, and multiple aryl groups, provides a versatile scaffold for various cyclization and rearrangement reactions to form complex heterocyclic systems.

This compound and its precursors are valuable starting materials for synthesizing five-membered heterocyclic rings, which are prominent motifs in medicinal chemistry.

Selenazoles: The synthesis of 1,3-selenazoles can be achieved from N-phenylbenzamide precursors. mdpi.comnih.gov A common route involves the conversion of an N-phenylbenzamide into an N-phenylbenzimidoyl chloride using thionyl chloride (SOCl₂). researchgate.netnih.govscispace.commdpi.com Subsequent treatment with potassium selenocyanate (B1200272) (KSeCN) yields an imidoyl isoselenocyanate intermediate. researchgate.netnih.govscispace.commdpi.com This intermediate can react with various amines to form selenourea (B1239437) derivatives, which then undergo cyclocondensation with α-haloketones, such as phenacyl bromide, to furnish 1,3-selenazol-2-amines. mdpi.comnih.govresearchgate.netnih.gov

Thiazoles: Thiazole (B1198619) derivatives can be synthesized by reacting N-phenylbenzamide precursors with Lawesson's reagent to form the corresponding thiobenzamide. This thioamide can then be reacted with an α-haloketone like phenacyl bromide in a Hantzsch-type thiazole synthesis. colab.ws Recently, novel N-phenylbenzamide-thiazoles have been synthesized and studied for their potential biological activities. colab.wsresearchgate.net The general strategy involves the heterocyclization of thiophenylpyrazole-1-carbothioamide derivatives with phenacyl bromide to yield substituted thiazoles. acs.org

Oxazoles: The phenacyl moiety is a key component for oxazole (B20620) synthesis. The reaction of phenacyl bromides with various amides is a known method for preparing oxazole derivatives. researchgate.net More directly, N-acylphenacyl anthranilates, which are structurally related to this compound, can undergo intramolecular cyclization to form oxazole derivatives under certain conditions. clockss.org This suggests that under acidic or thermal conditions, the enol or enolate of the phenacyl ketone in this compound could attack the amide carbonyl, followed by dehydration, to form a substituted oxazole ring, although this specific intramolecular reaction is less commonly reported than intermolecular variants.

Table 2: Summary of Heterocycle Synthesis from this compound and Related Precursors

| Heterocycle | General Method | Key Reagents/Intermediates | Reference |

|---|---|---|---|

| Selenazole | Cyclocondensation | N-phenylbenzimidoyl isoselenocyanate, phenacyl bromide | mdpi.comresearchgate.netnih.gov |

| Thiazole | Hantzsch Synthesis | Thiobenzamide derivative, phenacyl bromide | colab.wsresearchgate.netacs.org |

| Oxazole | Robinson-Gabriel Synthesis / Cyclization | N-acylphenacyl ester, ammonium (B1175870) acetate (B1210297) | researchgate.netclockss.org |

Beyond the formation of five-membered rings, the reactive functional groups in this compound allow for other intramolecular cyclization pathways. For example, N-phenacyl anthranilamides, which feature an additional amino group on the benzoyl ring, are known to cyclize to form 3-amino-2-phenyl-4(1H)-quinolinone derivatives. clockss.org This type of reaction, a variation of the Friedländer annulation, demonstrates the potential for forming larger, fused heterocyclic systems from suitably substituted N-phenacylbenzamide scaffolds.

Computational studies on related systems, such as the rhodium-catalyzed reaction of N-methyl-N-phenylbenzamide, show that C-H activation can lead to cyclometallated intermediates that undergo further reactions. scispace.com This suggests that under transition-metal catalysis, intramolecular C-H activation of one of the phenyl rings followed by coupling with the phenacyl group could be a potential, albeit complex, pathway to new fused ring systems.

Tautomerism is the dynamic equilibrium between two or more interconverting structural isomers. clockss.org this compound can theoretically exist in several tautomeric forms due to the presence of both amide and ketone functionalities.

The primary and most stable form is the keto-amide tautomer. However, two other significant tautomers are possible:

Enol-Amide Tautomer: Arising from the proton transfer from the α-carbon of the phenacyl group to the carbonyl oxygen, creating a C=C double bond and a hydroxyl group.

Keto-Imidol Tautomer: Arising from proton transfer from the amide nitrogen to the amide carbonyl oxygen, resulting in an imidic acid.

Studies on structurally similar compounds provide insight into this equilibrium. Research on 2-phenacylheterocycles demonstrates the existence of a keto-enol equilibrium, which can be influenced by substituents and solvent. nih.gov Similarly, investigations into 1-benzamidoisoquinolines show a clear equilibrium between amide and imidol (or enamine) forms, detectable by NMR spectroscopy. mdpi.com The relative stability of these tautomers is governed by factors such as intramolecular hydrogen bonding, conjugation, and interactions with the solvent. nih.govmdpi.com For this compound in solution, it is expected that the keto-amide form predominates, but a dynamic equilibrium with minor populations of the enol-amide and keto-imidol tautomers likely exists.

Table 3: Possible Tautomers of this compound

| Tautomer Name | Key Functional Groups | Structural Features |

|---|---|---|

| Keto-Amide (Dominant) | Ketone, Amide | C=O (phenacyl), -NH-C=O- (amide) |

| Enol-Amide | Enol, Amide | -C(OH)=CH-, -NH-C=O- |

Applications of N Phenacyl N Phenylbenzamide in Chemical Research and Technology

Role as Synthetic Intermediates and Building Blocks

The utility of a chemical compound as a synthetic intermediate is determined by its ability to be readily converted into more complex molecular architectures. The N-phenacyl-N-phenylbenzamide structure contains several functional groups that could, in principle, be targeted for further chemical transformations.

While direct evidence for the use of this compound as a precursor for complex organic molecules is not extensively documented in the reviewed literature, its structural components suggest potential synthetic pathways. The N-phenacyl group, in particular, is a known pharmacophore and a versatile handle for chemical modifications. For instance, the N-phenacyl moiety is found in various biologically active compounds, where it can be transformed into other functional groups, such as a hydroxyl group, which is a key feature in many antifungal agents. nih.gov

The synthesis of related compounds, such as N-phenacyldibromobenzimidazoles, has been achieved through the N-alkylation of the corresponding benzimidazole (B57391) with various phenacyl halides. nih.gov This suggests that this compound could be prepared via a similar N-alkylation of N-phenylbenzamide with a phenacyl halide. Once formed, the carbonyl group of the phenacyl moiety and the amide functionality could serve as reaction sites for constructing more elaborate molecules. For example, the carbonyl group could undergo reduction, condensation, or serve as an electrophilic site for nucleophilic attack, leading to a variety of more complex structures.

The application of this compound as a specific reagent in multistep syntheses is not well-documented in the available literature. However, the broader class of N-phenylbenzamide derivatives has been utilized in the synthesis of various compounds, including those with potential biological activity such as antiviral agents. nih.gov The synthesis of these derivatives often involves the condensation of a benzoic acid derivative with an aniline (B41778) derivative. nih.gov

The phenacyl group in this compound introduces a reactive ketone functionality, which could potentially be exploited in multistep synthetic sequences. For example, it could participate in reactions such as the Wittig reaction to form alkenes or be used in aldol (B89426) condensations to form new carbon-carbon bonds. The amide linkage itself is generally stable but can be cleaved under specific conditions if required in a synthetic route.

Contributions to Catalysis

The potential for this compound to contribute to catalysis lies in its ability to act as a ligand for metal catalysts or to function as an organocatalyst itself. However, specific research detailing such applications for this particular compound is scarce.

There is no specific information in the reviewed literature describing the use of this compound as a ligand in organometallic catalysis. In principle, the oxygen and nitrogen atoms of the amide group, as well as the oxygen atom of the phenacyl carbonyl group, could coordinate to a metal center. The steric and electronic properties of such a ligand would be influenced by the phenyl and phenacyl substituents. For related N-phenylbenzamide compounds, studies have explored their role in catalytic C-H activation using transition metal complexes, such as those of iridium and rhodium. researchgate.net These studies focus on the activation of C-H bonds within the N-phenylbenzamide structure itself, rather than using the molecule as a ligand to catalyze other reactions. Research on sterically hindered N-aryl-adamantylcarbamidate ligands has shown that they can act as bidentate N,O-donors to form stable complexes with group IV metals like titanium, zirconium, and hafnium. nih.gov This suggests that, under appropriate conditions, this compound could potentially form complexes with various transition metals, although their catalytic activity remains to be explored.

The field of organocatalysis utilizes small organic molecules to catalyze chemical reactions. There is no evidence in the surveyed literature to suggest that this compound has been employed as an organocatalyst. While the amide functionality is present in some organocatalysts, the specific structure of this compound has not been identified as having catalytic properties in the reviewed research.

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis. This methodology often relies on photocatalysts that can engage in single-electron transfer (SET) processes upon photoexcitation. While there are no specific reports on the involvement of this compound in photoredox catalysis, the general class of amides has been the subject of such studies. For example, the generation of N-centered radicals from amides under photoredox conditions has been explored. cas.org The phenacyl group, with its carbonyl chromophore, could potentially participate in photochemical reactions, but its specific role in electron transfer processes in the context of photoredox catalysis has not been detailed for this compound.

Advanced Materials Science Research

The exploration of novel organic molecules for advanced materials is a cornerstone of modern materials science. Although this compound is not yet a widely used material, its molecular architecture suggests potential utility in the development of functional organic materials and for the investigation of optoelectronic properties. Its structure, featuring multiple aromatic rings and a flexible amide linkage, is characteristic of molecules explored for high-performance applications.

Development of Functional Organic Materials

The quest for new polymers and functional materials with tailored optical, thermal, and electrical properties is a significant driver of chemical synthesis. N-substituted benzamides, a class to which this compound belongs, have been investigated as building blocks for such materials. The rigid benzanilide (B160483) framework provides thermal stability, while the pendant N-phenacyl group offers a site for further chemical modification.

Researchers could potentially leverage the reactive methylene (B1212753) (-CH2-) and carbonyl (C=O) groups of the phenacyl moiety to graft the molecule onto polymer backbones or to create cross-linked networks. This could lead to the development of materials with unique physical properties, such as specialized resins, coatings, or high-performance plastics. The aromatic nature of the compound suggests it could also be used to enhance the refractive index or thermal stability of existing polymers.

Investigation of Optoelectronic Properties

Organic compounds with extended π-conjugated systems are central to the field of organic electronics. Devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) rely on molecules that can efficiently transport charge or emit light. N-aryl benzamides are among the structures studied for these purposes.

Exploration in Mechanistic Organic Chemistry

The study of reaction mechanisms provides fundamental understanding of how chemical transformations occur. This compound, and more broadly its parent structure N-phenylbenzamide (benzanilide), serves as an excellent substrate for exploring various organic reaction mechanisms, from classical electrophilic substitutions to modern organometallic catalysis.

Detailed analysis of how the molecule reacts helps chemists predict the outcomes of complex transformations and design more efficient synthetic pathways. For instance, the amide group significantly influences the reactivity of the two primary benzene (B151609) rings in the structure.

In electrophilic aromatic substitution, the nature of the substituent on the ring dictates where the new substituent will be added. The N-phenylbenzamide core has two rings that can undergo substitution. The -NH- group of the amide is an activating, ortho-, para-directing group due to its lone pair of electrons, while the carbonyl (C=O) part is deactivating. This makes the N-phenyl ring (derived from aniline) significantly more reactive than the benzoyl ring. doubtnut.com The major product of bromination with Br₂ and an iron catalyst is therefore substitution at the para-position of the N-phenyl ring. doubtnut.com

Directing Effects in Electrophilic Bromination of the N-Phenylbenzamide Core

| Reactant Ring | Substituent Group | Electronic Effect | Reactivity Toward Electrophiles | Major Product Position |

|---|---|---|---|---|

| N-Phenyl Ring | -NH-C(=O)Ph | Activating, Electron-Donating (via N lone pair) | Activated | para-bromo |

| Benzoyl Ring | -C(=O)NHPh | Deactivating, Electron-Withdrawing (via C=O) | Deactivated | meta-bromo (minor/negligible) |

More complex mechanistic explorations have involved computational and experimental studies of organometallic reactions. For example, a study investigated the proposed synthesis of N-phenylbenzamide from benzenesulfinic acid and phenyl isocyanate using a palladium catalyst. researchgate.net The intended "Extrusion-Insertion" (ExIn) pathway was found to fail in solution. researchgate.net Density Functional Theory (DFT) calculations revealed that the desired reaction pathway had a high energy barrier, and instead, competing side reactions dominated, leading to the formation of biphenyl. researchgate.net This type of research is crucial for understanding the limitations of catalytic systems and for the rational design of new synthetic methods.

Mechanistic Investigation of a Palladium-Catalyzed N-Phenylbenzamide Synthesis researchgate.net

| Parameter | Details |

|---|---|

| Proposed Reaction | Palladium-mediated synthesis of N-phenylbenzamide from benzenesulfinate (B1229208) and phenyl isocyanate. |

| Proposed Mechanism | Extrusion-Insertion (ExIn) pathway. |

| Experimental Outcome | The reaction failed to produce N-phenylbenzamide. |

| Observed Major Product | Biphenyl (in 46% yield). |

| Mechanistic Insight (from DFT) | The energy barrier for the desired insertion reaction was higher than that of competing pathways, such as a second desulfination followed by reductive elimination to form biphenyl. |

Future Research on this compound: A Roadmap to Advanced Applications

While this compound has been a compound of interest in organic synthesis, its full potential remains largely untapped. The future of research concerning this molecule is poised to expand into innovative and sustainable methodologies, pushing the boundaries of chemical synthesis and material science. This article outlines key future directions and emerging research avenues that could unlock novel applications for this compound, focusing on green chemistry, advanced manufacturing techniques, and a deeper understanding of its physicochemical properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.